Product packaging for K-76 COONa(Cat. No.:)

K-76 COONa

Cat. No.: B1260836
M. Wt: 440.5 g/mol
InChI Key: FHWRKPNFKLNEMF-SUSMBPLOSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

K-76 COONa, the sodium salt of K-76 monocarboxylic acid, is a well-characterized anticomplementary agent for life science research. Its primary mechanism of action is the inhibition of the complement component C5, effectively blocking the conversion of C5 to C5b and thereby preventing the formation of the membrane attack complex (MAC) . This action also inhibits the production of the potent chemotactic factor C5a . Research indicates that this compound can additionally bind to and inhibit the activity of Factor I, a regulator that cleaves C3b to iC3b . In research applications, this compound has proven valuable in studying the complement system's role in various disease models. It has been shown to inhibit complement-mediated chemotaxis of Walker carcinosarcoma cells, suggesting its utility in studying mechanisms of tumor metastasis . Furthermore, it inhibits early-stage, magnesium-dependent conjugate formation in cytotoxic T-lymphocyte (CTL)-mediated cytolysis and blocks early T-lymphocyte activation, including the induction of T-cell growth factor (TCGF) receptor expression . This product is derived from the fungal metabolite K-76, originally isolated from Stachybotrys complementi . This compound is supplied for research purposes. It is strictly for laboratory use and is not intended for diagnostic or therapeutic applications, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H29NaO7 B1260836 K-76 COONa

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C23H29NaO7

Molecular Weight

440.5 g/mol

IUPAC Name

sodium;(2R,3S,7R,8R,8aS)-6'-formyl-2,3,4'-trihydroxy-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3H-1-benzofuran]-7'-carboxylate

InChI

InChI=1S/C23H30O7.Na/c1-11-5-6-16-21(2,3)19(27)15(26)9-22(16,4)23(11)8-13-14(25)7-12(10-24)17(20(28)29)18(13)30-23;/h7,10-11,15-16,19,25-27H,5-6,8-9H2,1-4H3,(H,28,29);/q;+1/p-1/t11-,15-,16?,19-,22+,23-;/m1./s1

InChI Key

FHWRKPNFKLNEMF-SUSMBPLOSA-M

Isomeric SMILES

C[C@@H]1CCC2[C@@]([C@@]13CC4=C(C=C(C(=C4O3)C(=O)[O-])C=O)O)(C[C@H]([C@H](C2(C)C)O)O)C.[Na+]

Canonical SMILES

CC1CCC2C(C(C(CC2(C13CC4=C(C=C(C(=C4O3)C(=O)[O-])C=O)O)C)O)O)(C)C.[Na+]

Synonyms

K 76 carboxylic acid
K 76 COOH
K-76 COONa
K-76 monocarboxylic acid
K-76 sodium carboxylate
K-76COOH
K76 COOH
K76COOH

Origin of Product

United States

Origin and Biosynthetic Considerations of K 76 Coona

Microbial Origin: Stachybotrys complementi nov. sp. K-76

K-76 COONa originates from the microbial fermentation of a specific fungus. The parent compound, K-76, is a secondary metabolite produced by the fungal species Stachybotrys complementi nov. sp. K-76. nih.govrsc.orgnih.gov This novel species was first isolated from a soil sample collected on Ishigaki Island in Okinawa, Japan. nih.gov Stachybotrys is a genus of molds, which are asexually reproducing filamentous fungi. Species of this genus are commonly found in soil and on decaying plant materials rich in cellulose.

The production of K-76 is a characteristic feature of this particular strain, highlighting the diverse metabolic capabilities within the fungal kingdom. The compound is secreted into the culture supernatant during fermentation, from which it can be isolated and purified. nih.gov

Biosynthetic Pathway Speculation and Elucidation for K-76 Terpenoids

K-76 is classified as a phenylspirodrimane, which is a type of meroterpenoid. nih.gov Meroterpenoids are hybrid natural products, meaning their biosynthesis involves precursors from different metabolic pathways. In the case of phenylspirodrimanes, the biosynthetic pathway is a combination of the polyketide and terpene pathways. nih.govnih.gov

The biosynthesis of the K-76 terpenoid scaffold is proposed to begin with two primary precursors:

Orsellinic acid: This component is derived from the polyketide pathway.

Farnesyl diphosphate (B83284) (FPP): This is a C15 isoprenoid intermediate from the terpene biosynthetic pathway.

These two precursors are believed to undergo a series of enzymatic reactions to form a key intermediate, ilicicolin B . From ilicicolin B, the pathway is thought to diverge, leading to a variety of phenylspirodrimane structures, including K-76, through a series of cyclization and oxidation reactions. While the complete enzymatic cascade for the conversion of ilicicolin B to K-76 has not been fully elucidated, the initial steps involving the condensation of orsellinic acid and farnesyl diphosphate are a well-recognized strategy in fungal meroterpenoid biosynthesis.

Table 1: Proposed Precursors in the Biosynthesis of the K-76 Terpenoid Scaffold

PrecursorBiosynthetic PathwayRole in K-76 Structure
Orsellinic AcidPolyketide PathwayForms the phenyl moiety
Farnesyl Diphosphate (FPP)Terpene PathwayForms the drimane-type sesquiterpene skeleton

Metabolites and Precursors: K-76 and its Relationship to this compound

The direct product of the fungal biosynthesis is K-76. This compound is not produced directly by the fungus but is a semi-synthetic derivative. The relationship between these compounds is sequential:

K-76: The natural product isolated from the culture of Stachybotrys complementi. It is a sesquiterpene compound. nih.gov

K-76 COOH: This is a monocarboxylic acid derivative of K-76. It is formed through the oxidation of one of the functional groups of the parent K-76 molecule. nih.gov

This compound: This is the sodium salt of K-76 COOH. It is formed by the reaction of K-76 COOH with a sodium base. A significant property of this compound, and its corresponding acid K-76 COOH, is its increased water solubility compared to the parent compound K-76. nih.gov

The conversion of K-76 to its more soluble derivatives is a critical step for its potential applications in aqueous systems.

Chemical Synthesis and Analog Design Strategies for K 76 Coona

Strategies for the Preparation of K-76 COOH from the Natural Product K-76

The natural product K-76 is a sesquiterpenic dialdehyde (B1249045), isolated from the culture filtrate of the fungus Stachybotrys complementi nov. sp. K-76. K-76 COOH (also known as MX-1) is a monocarboxylic acid derivative derived from K-76 researchgate.netarkat-usa.org. The preparation of K-76 COOH from K-76 involves the partial oxidation of the dialdehyde researchgate.netarkat-usa.org. This conversion is significant because the sodium salt of the monocarboxylic acid derivative, K-76 COONa, exhibits improved aqueous solubility compared to the natural product K-76 researchgate.netarkat-usa.org.

Total Synthesis Approaches to the K-76 Core Skeleton

The molecular architecture of K-76 and its derivatives features a characteristic "grisan" (3H-spiro[benzofuran-2,10-cyclohexane]) motif, which constitutes the BCD-ring system of the natural product arkat-usa.orgconicet.gov.ar. Total synthesis efforts aim to construct this intricate core skeleton from simpler precursors.

The grisan tricycle, embodying the BCD-ring system of K-76, has been a target in various synthetic endeavors arkat-usa.org. One reported synthesis of grisan was achieved by Kaufman and Sindelar conicet.gov.ar. These synthetic routes are crucial for accessing the fundamental structural elements present in K-76.

Given the inherent chirality within the K-76 structure, enantioselective synthesis methodologies are vital for producing K-76 and its related compounds in a stereocontrolled manner. Research has explored enantioselective syntheses of diastereomeric compounds closely related to K-76 arkat-usa.org. For instance, asymmetric total syntheses of spiromeroterpenoids, a class that includes K-76, have been reported nih.gov. These approaches often involve sophisticated strategies, such as fragment coupling, and may utilize techniques like metal hydrogen atom transfer (MHAT) reduction to establish specific stereocenters, such as an unusual axial C12-methyl stereochemistry nih.gov. The stereochemistry of substituents, particularly at the C-3' position in filifolinol derivatives (analogues of K-76 COOH), has been shown to be relevant for their biological activity, with 3'S alcohols and amines demonstrating higher potency than their 3'R counterparts researchgate.netconicet.gov.ar.

Rational Design and Synthesis of this compound Analogues and Derivatives

Rational design and synthesis of this compound analogues and derivatives focus on modifying the core structure to explore structure-activity relationships and potentially enhance desirable properties.

Structural modifications of the BCD-ring system of K-76 COOH have led to the development of simplified analogues that retain biological activity researchgate.netconicet.gov.ar. Filifolinol, a tricyclic terpenoid, has served as a valuable starting material for synthesizing these analogues due to its structural resemblance to the BCD-ring system of K-76 COOH researchgate.netconicet.gov.ar. Studies have reported the synthesis and evaluation of 4-methoxy- and 4-hydroxyspiro[benzofuran-2(3H)-cyclohexane] partial analogues, which represent B/C/D-ring systems lacking the A-ring component of K-76 acs.org.

Extensive research has been conducted on the synthesis and evaluation of C/D-ring analogues of K-76 researchgate.net. A series of tricyclic carboxylic acids featuring a 3H-spiro[benzofuran-2,10-cyclohexane] skeleton were synthesized from filifolinol as analogues of K-76 COOH researchgate.netresearchgate.netnih.gov. The evaluation of these analogues aimed to understand the importance of the structural characteristics of the alicyclic part of K-76 COOH researchgate.netresearchgate.net. Key findings from these studies include observations that while the carboxylic acid moiety is significant, it may not be essential for biological activity researchgate.netconicet.gov.ar. Furthermore, modifications involving the functionalization of the C-7 position have shown that this can modulate inhibitory activity. For instance, the 7-trifluoromethyl analogue demonstrated superior potency compared to K-76 COOH itself conicet.gov.ar.

A/C/D-Ring Analogue Synthesis and Evaluation

The design and synthesis of A/C/D-ring analogues of K-76 have been pursued to identify the key structural features responsible for its complement inhibitory activity. These analogues are designed as partial structural mimics of the natural product, aiming to retain or enhance the desired biological potency. A common synthetic approach involves using 3-methoxyphenol (B1666288) and limonene (B3431351) chloride as starting materials, which possess functional groups analogous to those found in the natural K-76 scaffold. nih.govresearchgate.net

The stereochemistry at the C-4 chiral center, derived from the limonene moiety, has been explored by utilizing both (4R)-(+)- and (4S)(-)-limonene chloride, leading to the synthesis of two distinct series of compounds. nih.gov Evaluation of these A/C/D-ring analogues has shown that certain compounds maintain significant activity. For instance, 7-carboxy-2-(R,S)-methyl-2-(1'-methylcyclohexen-(4'R)-yl)-4-methoxybenzofuran (13a) and 7-carboxy-2-(R,S)-methyl-2-(1'-methylcyclohexen-(4'S)-yl)-4-methoxybenzofuran (13b) demonstrated inhibitory activity against anaphylatoxin production and classical complement-mediated hemolysis at concentrations comparable to the natural product. nih.gov

Simplified BCD-ring analogues of K-76 COOH have also been synthesized and have shown interesting activity, providing insights into the structural requirements for complement inhibition. conicet.gov.ar

C-7 Functionalization of Filifolinol Derivatives Inspired by K-76 COOH

Filifolinol, a natural product structurally analogous to the BCD-ring system of K-76 COOH, serves as an attractive starting material for generating K-76 COOH analogues. conicet.gov.ar Research has focused on the C-7 functionalization of filifolinol derivatives to explore its impact on complement inhibitory activity. A series of carboxylic acids featuring various functional groups at the C-7 position of their 3H-spiro[benzofuran-2,1'-cyclohexane] skeleton were synthesized from filifolinol. conicet.gov.ar

Studies have indicated that the nature of the C-7 functionalization can significantly modulate the inhibitory activity of these compounds. Notably, the 7-trifluoromethyl derivative emerged as one of the most potent analogues tested, exhibiting an IC50 value lower than that of K-76 COOH itself. conicet.gov.arconicet.gov.ar This suggests that while the carboxylic acid moiety is important for activity, it is not always essential, and strategic modifications can lead to enhanced potency. researchgate.netconicet.gov.ar

The synthesis of these C-7 functionalized derivatives often involves advanced methodologies, such as palladium-catalyzed cross-coupling reactions, which enable the precise attachment of additional carboxylic acid groups or other spacers at the C-7 position. researchgate.netconicet.gov.ar

Table 1: Complement Inhibitory Activity of Selected C-7 Functionalized Filifolinol Derivatives

Compound ClassFunctionalization at C-7Relative Potency (vs. K-76 COOH)Key Finding
Filifolinol DerivativeTrifluoromethylMore potent (lower IC50) conicet.gov.arconicet.gov.arC-7 functionalization can significantly enhance activity. conicet.gov.ar
Filifolinol DerivativeVarious carboxylic acid derivativesModulated activity conicet.gov.arCarboxylic acid moiety important but not essential. researchgate.netconicet.gov.ar

Stereochemical Considerations in Analogue Synthesis

Stereochemistry plays a crucial role in the biological activity of this compound analogues. Investigations into filifolinol derivatives have highlighted the relevance of the presence and stereochemistry of oxygen- and nitrogen-functionalities at the C-3' position for biological activity. Specifically, 3'S alcohols and amines were found to be more potent complement inhibitors compared to their 3'R counterparts. researchgate.netconicet.gov.ar

Bioisosteric Replacements in this compound Analogue Design

Bioisosterism is a fundamental strategy in medicinal chemistry employed to modify lead compounds, aiming to retain or improve pharmacological effects while simultaneously reducing undesirable properties. This involves substituting groups with similar physicochemical properties to achieve desired changes in biological activity, pharmacokinetics, or metabolic stability. slideshare.netopenaccessjournals.com

In the context of this compound analogue design, the replacement of the carboxylic acid moiety with various bioisosteres has been a key area of investigation. For instance, the incorporation of a bioisosteric tetrazole ring in C/D-ring analogues of K-76 has been shown to significantly improve their human complement inhibitory potency. researchgate.net This strategy is widely recognized for replacing carboxylic acids with surrogate structures to enhance drug properties. openaccessjournals.comnih.gov

Beyond tetrazoles, other heterocyclic structures have been explored as carboxylic acid bioisosteres. These include 5-oxo-1,2,4-oxadiazole, 5-oxo-1,2,4-thiadiazole, 1,2,4-triazole, and imidazole. openaccessjournals.com Hydroxamic acids also represent a functional group that can serve as a carboxylic acid bioisostere, often employed for their metal-chelating properties but also for their ability to mimic carboxylic acids. nih.gov The success of any bioisosteric replacement is highly context-dependent, often necessitating the screening of a panel of different isosteres to identify the most effective modification. nih.gov

Table 2: Examples of Bioisosteric Replacements for Carboxylic Acid in Analogue Design

Original Functional GroupBioisosteric ReplacementImpact on Activity/Properties (General)
Carboxylic Acid (-COOH)Tetrazole RingImproved potency (e.g., in K-76 analogues) researchgate.net
Carboxylic Acid (-COOH)5-Oxo-1,2,4-oxadiazolePotential for improved oral bioavailability openaccessjournals.com
Carboxylic Acid (-COOH)5-Oxo-1,2,4-thiadiazolePotential for improved oral bioavailability openaccessjournals.com
Carboxylic Acid (-COOH)Hydroxamic AcidCan mimic carboxylic acids, often used for metal chelation nih.gov

Advanced Synthetic Methodologies for Carboxylic Acid Derivatization in this compound Analogue Development

The development of this compound analogues necessitates advanced synthetic methodologies for the derivatization of carboxylic acid functionalities. These methods are crucial for introducing diverse structural modifications and exploring the structure-activity relationships. Carboxylic acids can be transformed into various derivatives, including esters, amides, acyl hydrazides, and hydroxamic acids. thermofisher.com

Common strategies for forming amide bonds, particularly for coupling carboxylic acids to amines in organic solvents, involve activating the carboxylic acid. This can be achieved by converting them into succinimidyl esters or mixed anhydrides. Carbodiimides such as dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC) are widely utilized to promote these amide formation reactions. thermofisher.com For reactions requiring minimal racemization when coupling organic solvent-soluble carboxylic acids to aliphatic amines, the combination of 2,2'-dipyridyldisulfide and triphenylphosphine (B44618) is a recommended method. thermofisher.com

Fluorescent diazoalkanes, such as 9-anthryldiazomethane (B78999) (ADAM), represent another class of derivatization reagents, reacting directly with carboxylic acids without the need for additional catalysts, and are useful for modifying biomolecules. thermofisher.com Furthermore, palladium-catalyzed cross-coupling reactions have proven to be valuable advanced methodologies, specifically employed for C-7 functionalization in filifolinol derivatives, enabling the precise attachment of various groups to the carbon skeleton. researchgate.netconicet.gov.ar Recent advancements also include new strategies for converting carboxylic acids into highly reactive acid triflate electrophiles through oxidative carbonylation reactions. researchgate.net

Mechanistic Investigations of Complement System Modulation by K 76 Coona

Inhibition of Complement Activation Pathways by K-76 COONa

This compound exerts its anticomplementary effects by modulating key steps within the complement cascade, impacting both the classical and alternative pathways. arkat-usa.orggoogle.comresearchgate.net

Classical Complement Pathway Modulation

This compound is a known inhibitor of the classical complement pathway. researchgate.netarkat-usa.orgconicet.gov.argoogle.comresearchgate.netnih.govresearchgate.net Its primary inhibitory action is targeted at the C5 step of the cascade. researchgate.netarkat-usa.orgnih.govgoogle.comnih.gov Specifically, K-76 COOH (the acid form of this compound) strongly inhibits the generation of EAC1̄,4b,2a,3b,5b from C5 and EAC1̄,4b,2a,3b. researchgate.netnih.gov

While its main effect is on C5, K-76 COOH also demonstrates some inhibition of the reactions involving C2, C3, C6, C7, and C9 with their respective preceding intermediate cells. researchgate.netnih.gov However, it does not affect the generation of EAC1,4b from C4 and EAC1, nor the formation of EAC-8 from C8 and EAC-7. nih.gov Interestingly, it appears to increase the generation of EAC1,4b from C1 and EAC4b, potentially by inhibiting the transfer or turnover of C1. nih.gov The rate of decay of EAC1̄,4b,2a and the Tmax of generation of EAC1̄,4b,2a are unaffected by K-76 COOH. nih.gov

In a classical hemolytic reaction system, this compound effectively reduced the hemolysis of sensitized sheep erythrocytes by guinea pig serum, showing a 50% reduction at a concentration of 3.41 x 10^-4 M. google.com

Table 1: Effect of this compound on Classical Pathway Hemolysis

InhibitorConcentration (M)Hemolysis Reduction (%)System
This compound3.41 x 10^-450Sensitized sheep erythrocytes + guinea pig serum

Lectin Pathway Considerations in this compound Activity

While this compound's direct inhibitory effect on the initiating steps of the lectin pathway is not explicitly detailed in mechanistic studies, its profound impact on C5 activation is highly relevant. The lectin pathway, like the classical pathway, converges on the activation of C3 and subsequently C5, leading to the formation of the membrane attack complex (MAC). arkat-usa.orgconicet.gov.arfrontiersin.org Therefore, this compound's inhibition of C5 activation would inherently modulate the downstream effects of lectin pathway initiation.

Specific Molecular Targets within the Complement Cascade Affected by this compound

The primary mode of action of this compound involves its direct interaction with and modulation of the C5 component of the complement system.

Direct Inhibition of C5 Component Activation

The inhibitory action of this compound is predominantly centered on the C5 step of the complement cascade. researchgate.netarkat-usa.orgnih.govgoogle.comnih.gov It effectively inhibits C5 activation, thereby preventing the proteolytic generation of the bioactive complement fragments C5a and C5b from the C5 component. karger.comgoogle.comfrontiersin.org Research indicates that K-76 COOH likely interacts directly with C5 molecules, forming inactive complexes or inducing structural alterations in C5, which renders it unable to participate effectively in the cascade. researchgate.netnih.gov

Facilitation of C5b Decay

Table 2: Key Actions of this compound on Complement Components

Complement Component/ProcessEffect of this compound
C5 activationStrongly inhibited
Generation of C5a/C5bPrevented
C5b decayAccelerated
C2, C3, C6, C7, C9 reactionsSome inhibition
Early steps of Alternative Pathway (C3 consumption)Little effect

Cellular and Immunological Impact of K 76 Coona in Experimental Systems

Modulation of Lymphocyte-Mediated Cytotoxicity by K-76 COONa

This compound has been shown to abrogate both human natural killer (NK) cell activity and antibody-dependent cell-mediated cytotoxicity (ADCC) in experimental settings. nih.govaai.org

Effect on Human Natural Killer (NK) Cell Activity

This compound effectively inhibits human natural killer (NK) cell activity. The inhibitory dose 50% (ID50) for this effect is approximately 1.5 mM. nih.govaai.org Furthermore, studies have indicated that the monocarboxylic derivative of K-76 is more potent in inhibiting NK cell activity compared to its dicarboxylic derivative, a pattern consistent with its observed efficacy in inhibiting complement lysis. nih.govaai.org

Table 1: Effect of this compound on Human NK Cell Activity

Target ActivityInhibitory Dose 50% (ID50)ObservationReference
Human NK Cell Activity~1.5 mMAbrogated human NK cell activity. Monocarboxylic derivative more inhibitory than dicarboxylic. nih.govaai.org

Inhibition of Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC)

Similar to its effect on NK cell activity, this compound also abrogates antibody-dependent cell-mediated cytotoxicity (ADCC). The ID50 for ADCC inhibition is approximately 1.5 mM, which is comparable to its effect on NK cell activity when lymphocytes from individual donors are assayed concurrently. nih.govaai.org

Table 2: Effect of this compound on Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC)

Target ActivityInhibitory Dose 50% (ID50)ObservationReference
Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC)~1.5 mMAbrogated ADCC activity. Equivalent inhibition to NK activity. nih.govaai.org

Influence on Effector-Target Cell Interactions

The mechanism of this compound's inhibitory action involves its influence on the initial interactions between effector and target cells, specifically affecting events that occur prior to the formation of stable conjugates. nih.govaai.org

Inhibition of Conjugate Formation in Cytolytic Processes

This compound has been shown to inhibit the formation of conjugates by both NK cells and K cells (cells involved in ADCC). This inhibition of conjugate formation correlates well with the observed reduction in NK activity. nih.govaai.org The compound selectively impacts the stages between the initial effector-target cell interactions and the establishment of stable conjugates. nih.govaai.org

Table 3: Effect of this compound on Effector-Target Cell Conjugate Formation

Process AffectedObservationReference
NK Cell Conjugate FormationInhibited when this compound was added before formation. nih.govaai.org
K Cell Conjugate FormationInhibited. nih.govaai.org
Correlation with CytotoxicityInhibition of conjugate formation correlated with inhibition of NK activity. aai.org

Analysis of Pre-binding versus Post-binding Effects of this compound

The timing of this compound administration relative to cellular interactions is crucial for its inhibitory effect. This compound effectively inhibits NK cell activity when introduced before the formation of NK conjugates. nih.govaai.org However, it demonstrates minimal effect when added after conjugate formation has occurred. nih.govaai.org This suggests that this compound primarily influences early events in the cytolytic pathway, having little to no impact on the post-binding "lethal hit" stage of cytolysis. nih.govaai.org

Furthermore, in studies involving murine cytotoxic T-lymphocyte (CTL)-mediated lysis (CML), this compound was found to be inhibitory when added prior to the early Mg²⁺-dependent binding phase. Its effectiveness significantly diminished when added at any point after the formation of CTL-target conjugates. nih.gov

Broader Implications for Immune Response Regulation in In Vitro Models

The experimental findings suggest that this compound selectively interferes with early events in lymphocyte-mediated cytolysis, specifically those occurring between the initial effector-target cell interactions and the formation of stable conjugates. nih.govaai.org This implies that if any molecules similar to C5 are activated during the "lethal hit" stage of cytolysis, they are inaccessible to this compound. nih.govaai.org Additionally, these data suggest a potential involvement of C3bi-like molecules in lymphocyte binding. nih.govaai.org

Beyond cytotoxicity, this compound also influences T-lymphocyte activation in experimental systems. Its principal effect on the proliferative response of T lymphocytes is exerted during an early phase. While it does not significantly decrease the production of T-cell growth factor (TCGF), this compound inhibits the induction of TCGF receptor expression, as evidenced by both functional criteria (responsiveness to TCGF) and morphological criteria (expression of the Tac antigen). Later events, such as the TCGF-dependent proliferation of cycling T cells, are less sensitive to the compound. nih.gov These observations collectively highlight this compound's role as a modulator of early-stage immune cell interactions and activation in in vitro models.

Structure Activity Relationship Sar Studies of K 76 Coona and Its Analogues

Identification of Key Pharmacophoric Elements for Complement Inhibition

Elucidating the essential pharmacophore of K-76 and its derivatives has involved using the natural product as a "topographical model" for designing partial analogues. nih.govresearchgate.net Research has indicated that the tricyclic skeleton, known as grisan, which constitutes the BCD ring system of K-76, is a recurring motif in other natural products. arkat-usa.orgresearchgate.net

Key structural features identified as relevant for biological activity include the presence and stereochemistry of oxygen and nitrogen functionalities at the C-3' position of filifolinol derivatives, which are structural analogues. researchgate.netnih.govconicet.gov.ar Furthermore, simplified BCD-ring analogues have demonstrated promising activity. researchgate.net Investigations into C/D-ring analogues and their bioisosteres, such as those incorporating a tetrazole ring, have shown that the tetrazole moiety can significantly enhance human complement inhibitory potency. researchgate.net

Role of the Carboxylic Acid Moiety in K-76 COOH/COONa Biological Activity

The carboxylic acid moiety is a prominent feature of K-76 COOH. While important, studies suggest it is not absolutely essential for biological activity. researchgate.net K-76 COOH itself can form a lactol through an intramolecular reaction between its carboxylic acid and formyl groups, leading to water insolubility. However, conversion to its sodium salt, K-76 COONa, renders it readily water-soluble. researchgate.net

Interestingly, the monocarboxylic K-76 derivative has been observed to be more effective in inhibiting natural killer (NK) cell activity compared to its dicarboxylic counterpart, a finding consistent with its efficacy in inhibiting complement lysis. nih.gov The diol moiety present in the natural product may contribute to improved compound solubility, though its direct role in inhibitory activity is less clear. nih.govconicet.gov.ar

Influence of Substituents at Specific Positions (e.g., C-3', C-7) on Inhibitory Potency

Modifications at specific positions within the K-76 COOH scaffold have been shown to significantly impact inhibitory potency. Substitutions at the C-3' position have led to the development of analogues with greater potency than K-76 COOH itself. researchgate.net Notably, 3'S configured alcohols and amines have exhibited superior inhibitory activity compared to their 3'R counterparts. researchgate.net

The functionalization of the C-7 position also plays a role in modulating inhibitory activity. For instance, a 7-trifluoromethyl derivative was found to be more potent than K-76 COOH. conicet.gov.ar

Table 1: Comparative IC50 Values for Complement Inhibition

CompoundIC50 (µM)Reference
K-76 COOH570 conicet.gov.ar
7-trifluoromethyl derivative100 conicet.gov.ar

The design of dicarboxylic acids, where a second carboxylic acid group was introduced at the C-7 position, either directly or via various spacers, has also been explored to optimize activity. researchgate.net

Stereochemistry and its Impact on Complement Inhibitory Efficacy

Stereochemistry is a critical determinant of the biological activity of this compound analogues. The specific configuration of oxygen and nitrogen functionalities at the C-3' position of filifolinol derivatives directly influences their biological activity. researchgate.netnih.govconicet.gov.ar As highlighted, 3'S stereoisomers of alcohols and amines have consistently shown higher potency in complement inhibition compared to their 3'R counterparts. researchgate.net

Further studies involving the synthesis of A/C/D-ring analogues of K-76 utilized (4R)-(+)- and (4S)(-)-limonene chloride, resulting in two series of compounds that differed in the stereochemistry at the C-4 chiral center. Some of these analogues demonstrated complement inhibitory activity comparable to that of the natural product. nih.govresearchgate.net The challenge of diastereomer formation has been a consideration in the design and synthesis of ACD-ring analogues. arkat-usa.orgresearchgate.net

Correlation between Structural Modifications and Complement Pathway Specificity

K-76 and K-76 COOH are known to inhibit both the classical and alternative pathways of the complement system, with their primary inhibitory action occurring at the C5 level. researchgate.netarkat-usa.orgresearchgate.netnih.govnih.govresearchgate.net K-76 COOH effectively inhibits the generation of EAC1,4b,2a,3b,5b from C5 and EAC1,4b,2a,3b, and also accelerates the decay of existing EAC1,4b,2a,3b,5b. researchgate.netnih.gov Beyond C5, it exhibits some inhibitory effects on the reactions involving C2, C3, C6, C7, and C9 with their preceding intermediate components. nih.gov The mechanism of action is thought to involve K-76 COOH binding to C5 molecules, leading to the formation of inactive complexes or inducing structural alterations in C5. nih.gov

SAR studies have also investigated the pathway specificity of analogues. For instance, C/D-ring analogues and their bioisosteres were specifically evaluated for their ability to inhibit classical pathway activation. researchgate.net While the diol moiety of the natural product might enhance solubility, its direct contribution to the specific inhibitory activity or pathway specificity appears less pronounced. nih.govconicet.gov.ar this compound has been explicitly shown to inhibit the classical pathway at the C5 activation step. nih.govresearchgate.net

Preclinical Research in Experimental Disease Models Involving K 76 Coona

Investigation of K-76 COONa in Modulating Glomerular Injury in Diabetic Rat Models

The role of complement activation in the progression of diabetic nephropathy (DN) has led to investigations into the therapeutic potential of complement inhibitors. This compound has been studied in the Otsuka Long-Evans Tokushima Fatty (OLETF) rat, a model for type 2 diabetes, to assess its impact on the development of glomerular injury.

In one study, diabetic OLETF rats treated with this compound showed a significant reduction in the severity of glomerular lesions compared to untreated diabetic rats. karger.comfrontiersin.org Key findings from this research include:

Reduction in Proteinuria: this compound was found to reduce the development of proteinuria in the early stages of experimental glomerulonephritis. karger.com

Histological Improvements: Morphological analysis of the glomeruli revealed that this compound treatment mitigated the progression of diabetic glomerular changes. karger.com

Inhibition of Complement and Immunoglobulin Deposition: Direct immunofluorescence studies showed that this compound blocked the deposition of immunoglobulins (Ig) and the subsequent activation and deposition of complement component C3 within the glomeruli. karger.com In untreated diabetic rats, brilliant staining for C3 was observed, which was absent in the this compound-treated group. karger.com

These findings suggest that the activation of the complement system exacerbates glomerular injury in diabetes mellitus and that inhibiting this cascade with agents like this compound can protect against the progression of diabetic glomerulosclerosis. karger.comfrontiersin.org The study noted that plasma glucose levels were not different between the treated and untreated diabetic rats, indicating that the protective effect of this compound was not due to an alteration in glycemic control but rather its action as a complement inhibitor. karger.com The pathogenic role of the C5a-C5aR1 signaling axis has been further substantiated in other rodent models of both type 1 and type 2 diabetes, where its upregulation is associated with kidney injury. diabetesjournals.orgmdpi.com

Evaluation of this compound in Acute Inflammatory Conditions (e.g., Acid Aspiration-Induced Organ Injury in Rats)

This compound has been evaluated in a rat model of acute organ injury induced by the aspiration of hydrochloric acid (HCl), a condition known to cause both local lung damage and remote organ injury through systemic inflammation. nih.gov This model investigates the role of the complement cascade in the inflammatory response.

The study demonstrated that acid instillation into the lung triggers a systemic inflammatory response, characterized by an increase in plasma tumor necrosis factor-alpha (TNF-α) and neutrophil sequestration in various organs. nih.gov The administration of this compound, either before or after the acid instillation, yielded significant protective effects:

Plasma TNF-α: The acid-induced increase in plasma TNF-α was significantly attenuated by this compound. nih.gov

Neutrophil Sequestration: this compound inhibited the increase of myeloperoxidase (MPO), an indicator of neutrophil accumulation, in the left lung, the right lung, and the small intestine. nih.gov

Organ Edema: The compound inhibited the increase in the wet-to-dry weight ratio (a measure of tissue edema) in the non-instillated right lung and the small intestine. However, it did not inhibit the increased protein concentration in the bronchoalveolar lavage fluid (BALF) of the acid-instilled left lung, suggesting it did not prevent the initial local increase in permeability. nih.gov

These results indicate that localized acid aspiration induces TNF-α formation and neutrophil sequestration through mechanisms dependent on the C5a step of the complement system, leading to increased endothelial permeability in systemic organs. nih.gov

ParameterOrgan/FluidEffect of Acid AspirationEffect of this compound Treatment
TNF-αPlasmaIncreaseSignificantly Attenuated
Myeloperoxidase (MPO)Left Lung (instilled)IncreaseInhibited
Myeloperoxidase (MPO)Right Lung (remote)IncreaseInhibited
Myeloperoxidase (MPO)Small IntestineIncreaseInhibited
Wet-to-Dry Weight RatioRight Lung (remote)IncreaseInhibited
Wet-to-Dry Weight RatioSmall IntestineIncreaseInhibited
Protein ConcentrationBALF (Left Lung)IncreaseNot Inhibited

General Applications in In Vitro and In Vivo Models of Complement-Mediated Pathologies

By inhibiting the complement system, this compound serves as a valuable research tool in various experimental models of diseases where complement activation is a key pathological driver. Its ability to block the effects of C5 activation has been explored in several contexts beyond renal and acute inflammatory injury.

One notable application is in the field of xenotransplantation. Preclinical studies have investigated this compound as an agent to prevent hyperacute rejection, a rapid and severe immune response mediated by the complement system that occurs when tissues are transplanted between different species.

Another area of investigation involves its effects on cancer cell behavior. In an in vitro study, this compound was found to be effective at blocking the formation of chemotactic factors for Walker carcinosarcoma cells from human complement. nih.gov This suggests that by inhibiting complement-derived chemoattractants, the compound could potentially interfere with mechanisms that may play a role in the movement of tumor cells. nih.gov

These applications highlight the utility of this compound in elucidating the role of the terminal complement pathway in a range of pathologies and in exploring the potential of C5 inhibition as a therapeutic strategy.

Future Directions in K 76 Coona Research

Development of Next-Generation Complement Inhibitors Inspired by K-76 COONa

The foundational understanding of this compound's complement inhibitory activity provides a robust platform for the design and synthesis of next-generation compounds with improved potency, specificity, and pharmacokinetic profiles. Structure-activity relationship (SAR) studies have already demonstrated the feasibility of developing novel inhibitors inspired by K-76 COOH (the acid form of this compound). For instance, a new series of tricyclic carboxylic acids, synthesized from filifolinol and featuring a 3H-spiro[benzofuran-2,10-cyclohexane] skeleton, have shown promising complement inhibitory activity. researchgate.netnih.gov

Key findings from these early SAR studies indicate that the presence and stereochemistry of oxygen and nitrogen functionalities at the C3' position of filifolinol derivatives are crucial for biological activity. researchgate.netnih.gov Notably, some synthesized analogs have exhibited inhibitory potencies comparable to or even surpassing that of K-76 COOH. researchgate.netnih.gov An optimized compound (7l) was reported to have an excellent inhibitory activity with IC50 values as low as 13 nM, specifically inhibiting C9 deposition through classical, lectin, and alternative pathways without affecting C3 and C4 depositions. researchgate.net This selective inhibition at the terminal pathway components highlights the potential for developing highly targeted complement inhibitors.

The strategic modification of the this compound scaffold, potentially incorporating insights from other successful complement inhibitors like compstatin (B549462) and its analogs, which have achieved subnanomolar binding affinities for C3, represents a significant avenue. researchgate.net Furthermore, exploring the role of the diol moiety of the natural K-76 product in improving compound solubility could guide modifications to enhance the bioavailability of future derivatives. nih.gov The overarching goal is to identify compounds that can precisely modulate specific stages of the complement activation cascade without broadly impacting its essential functions, thereby minimizing potential off-target effects. researchgate.net

Table 1: Comparative Complement Inhibitory Activity of K-76 COOH Derivatives

Compound ClassOrigin/InspirationKey Structural ModificationsTarget of InhibitionRepresentative IC50 (nM)Reference
K-76 COOHStachybotrys complementiMonocarboxylic acid derivativeC5 level, Classical & Alternative Pathways- researchgate.net
Filifolinol DerivativesFilifolinol (analog of K-76 COOH)Tricyclic carboxylic acids, O- and N-functionalities at C3'Complement activationComparable/Superior to K-76 COOH researchgate.netnih.gov
Optimized Compound 7lFilifolinol DerivativeFive- or six-carbon chainC9 deposition (Classical, Lectin, Alternative Pathways)13 researchgate.net

Exploration of Novel Therapeutic Applications in Preclinical Contexts

The established role of this compound as a complement inhibitor and its influence on NK cell and ADCC activity suggest its potential applicability in a broader range of therapeutic areas beyond its initial characterization. Preclinical studies are essential to model drug biological effects, predict efficacy, and assess potential toxicity, providing crucial data before human trials. mdpi.com

Given the critical involvement of the complement system in various inflammatory and autoimmune diseases, this compound and its optimized derivatives could be explored for novel applications in preclinical models of:

Transplant Rejection: Complement activation plays a significant role in hyperacute and acute rejection of transplanted organs. Inhibitors that can specifically interfere with this process are highly sought after. researchgate.net

Hereditary Angioedema (HAE): While C1 inhibitor replacement is a standard treatment, novel complement inhibitors could offer alternative strategies for managing HAE attacks. researchgate.net

Rheumatic Diseases and Diabetes: These conditions often involve chronic inflammation and complement dysregulation, making them potential targets for this compound-based therapies. researchgate.net

Neurodegenerative Diseases: Emerging research in nanomedicine highlights the potential of enhancing the bioavailability and therapeutic efficacy of compounds for neurodegenerative conditions. tandfonline.com While this compound itself isn't directly linked to neurodegeneration in the provided results, the concept of using advanced delivery systems for immunomodulatory compounds could open new avenues.

Cancer Immunotherapy: this compound's inhibition of NK cell activity and ADCC nih.gov suggests a complex role in cancer. While direct inhibition might be undesirable in some contexts, a deeper understanding of its precise effects on different immune cell subsets and pathways could reveal specific cancer types or combination therapies where its immunomodulatory effects are beneficial. For instance, in scenarios where excessive complement activation contributes to tumor immune evasion or therapy resistance, this compound could offer a modulating effect.

Further preclinical investigations would involve detailed in vitro and in vivo studies to evaluate efficacy, determine optimal dosing strategies (within the scope of preclinical models), and identify specific disease biomarkers that respond to this compound treatment. The use of advanced preclinical models, including organ-on-a-chip systems and sophisticated animal models, will be crucial for accurately predicting clinical outcomes.

Advanced Mechanistic Studies using Contemporary Biological and Biochemical Techniques

Despite the known inhibitory effects of this compound on C5 and Factor I, and its impact on NK/ADCC activity, a more granular understanding of its precise molecular mechanisms of action is warranted. nih.gov Advanced mechanistic studies employing contemporary biological and biochemical techniques can unravel the intricate interactions of this compound with its targets and downstream signaling pathways.

These studies could include:

High-Resolution Structural Biology: Techniques such as X-ray crystallography, Cryo-electron microscopy (Cryo-EM), and Nuclear Magnetic Resonance (NMR) spectroscopy can elucidate the atomic-level interactions between this compound (or its derivatives) and complement proteins (e.g., C5, Factor I) or other cellular targets. This would provide critical insights into binding sites, conformational changes induced upon binding, and the precise molecular basis of inhibition.

Quantitative Proteomics and Metabolomics: Analyzing changes in protein expression, post-translational modifications, and metabolic profiles in response to this compound treatment can reveal novel pathways affected by the compound. This is particularly relevant given the emerging understanding of the "metabolite corona" alongside the protein corona in biological interactions. rsc.org

Advanced Imaging Techniques: Live-cell imaging, super-resolution microscopy, and in vivo imaging systems can visualize the cellular uptake, distribution, and real-time interactions of this compound within biological systems, offering dynamic insights into its effects on immune cells and target tissues.

Biophysical Assays: Techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and MicroScale Thermophoresis (MST) can precisely quantify binding affinities, kinetics, and thermodynamic parameters of this compound-target interactions.

Gene Editing and Functional Genomics: Utilizing CRISPR-Cas9 or RNA interference to selectively knock out or knock down specific genes involved in complement activation or immune cell function can help confirm the directness and specificity of this compound's effects.

Novel Analytical Tools: Adapting techniques like photoionization and photoelectron photoion coincidence spectroscopy, which are used in catalysis for identifying reactive intermediates, could potentially be applied to study transient interactions or degradation pathways of this compound in complex biological matrices. rsc.org

Such detailed mechanistic investigations are crucial for optimizing this compound derivatives, predicting potential off-target effects, and rationally designing combination therapies.

Computational Chemistry and Molecular Modeling for this compound-Based Drug Design

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, significantly accelerating the identification, optimization, and development of novel therapeutic agents while reducing costs and research timelines. schrodinger.comresearchgate.netresearchgate.netrjraap.com For this compound-based drug design, these techniques offer powerful capabilities:

Virtual Screening (VS): Both structure-based virtual screening (SBVS) and ligand-based virtual screening (LBVS) can be employed to rapidly identify novel compounds from large chemical libraries that are predicted to bind to this compound's known or putative targets (e.g., C5, Factor I). researchgate.netrjraap.com This can lead to the discovery of new scaffolds with similar biological activity.

Molecular Docking: This technique predicts the preferred orientation of a ligand (this compound or its analogs) within the binding site of a target protein, providing insights into the key intermolecular interactions responsible for binding affinity and specificity. researchgate.netresearchgate.netdokumen.pub

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of this compound-protein complexes over time, providing information on conformational changes, binding stability, and potential allosteric effects. researchgate.netresearchgate.netdokumen.pub This can reveal insights into the "on-off" rates and flexibility of the binding interaction.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Kinetic Relationship (QSKR): QSAR models correlate the chemical structure of this compound derivatives with their biological activity, enabling the prediction of activity for new, unsynthesized compounds. researchgate.netrjraap.comdokumen.pub QSKR can further refine these predictions by incorporating kinetic parameters. researchgate.net

Pharmacophore Modeling: This approach identifies the essential steric and electronic features of this compound that are necessary for its biological activity, which can then be used to design or screen for new compounds possessing these critical features. researchgate.netrjraap.comdokumen.pub

ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties can help filter out compounds with undesirable characteristics early in the drug design process, thereby reducing experimental burden and accelerating lead optimization. researchgate.net

The integration of these computational tools can facilitate a rational, iterative design process for this compound analogs, allowing researchers to predict the impact of structural modifications on potency, selectivity, and drug-like properties before costly synthesis and experimental validation.

Investigation of Synergistic Effects with Other Immunomodulatory Agents

Given this compound's established immunomodulatory profile, particularly its complement inhibitory activity and effects on NK/ADCC, investigating its synergistic effects with other immunomodulatory agents represents a promising future direction. Combination therapies are increasingly recognized for their potential to enhance therapeutic efficacy, overcome resistance, and reduce adverse effects by targeting multiple pathways or cell types simultaneously. explorationpub.comfrontiersin.org

Potential areas for investigating synergistic effects include:

Combination with Immune Checkpoint Inhibitors (ICIs): While this compound inhibits complement, some cytotoxic drugs are known to upregulate PD-L1 expression on cancer cells and promote antitumor immunogenicity, potentially synergizing with anti-PD-(L)1 antibodies. oup.com The interplay between complement activation, NK cell function, and checkpoint pathways is complex, and understanding how this compound might modulate the tumor microenvironment to enhance ICI efficacy is a critical area. Hypomethylating agents (HMAs) have also shown synergistic therapeutic effects with ICIs by altering T-cell priming and activation. mdpi.com

Combination with Conventional Chemotherapy: Natural products have demonstrated the ability to enhance the cytotoxic effects of chemotherapy agents and reduce drug resistance through synergistic mechanisms. explorationpub.comfrontiersin.org Exploring if this compound can sensitize cancer cells to chemotherapy or mitigate some of their immunosuppressive effects could lead to improved cancer treatment outcomes.

Combination with Other Complement Modulators: Combining this compound, which primarily acts at C5, with inhibitors targeting earlier components of the complement cascade (e.g., C3, C1) could achieve more comprehensive or pathway-specific complement inhibition, potentially beneficial in complex complement-mediated diseases.

Combination with Anti-inflammatory Agents: In chronic inflammatory conditions, this compound's complement inhibitory action could be synergistically combined with other anti-inflammatory drugs to achieve a more potent and sustained anti-inflammatory effect.

Research in this area would involve preclinical studies to identify optimal combinations, evaluate their combined efficacy and safety profiles, and elucidate the underlying synergistic mechanisms. The use of advanced delivery systems, such as nanomaterials, could facilitate the co-delivery of this compound with other agents, enhancing their synergistic effects and potentially reducing systemic toxicity. tandfonline.com

Q & A

Q. What is the mechanism of action of K-76 COONa in modulating the complement system, and how can this be experimentally validated?

this compound inhibits complement activity by targeting C5 activation and Factor I, blocking downstream pathways critical for inflammatory responses. To validate this, researchers should:

  • Use in vitro hemolysis assays with human serum to measure inhibition of classical/alternative pathways .
  • Perform dose-response analyses (e.g., 0.4–40 mg/mL) to quantify inhibition thresholds and compare with baseline complement activity .
  • Confirm specificity via Western blotting or ELISA to detect reduced C5a/C3a production .

Q. How should researchers select appropriate disease models to study this compound’s anti-inflammatory effects?

Prioritize models with validated complement-driven pathology:

  • Zymosan-induced inflammation : Measure total cell count reduction in rat air-pouch models (e.g., 50% reduction at 40 mg/mL) .
  • Diabetic kidney disease (DKD) : Use murine models (e.g., ob/ob mice) to assess glomerular lesion mitigation via histopathology and urinary protein analysis .
  • Atherosclerosis : Rabbit models with high-cholesterol diets to evaluate plaque formation inhibition .

Q. What methodological considerations are critical for determining the optimal concentration of this compound in in vivo studies?

  • Conduct dose-escalation studies (e.g., 0.4–40 mg/mL) to identify non-toxic, effective ranges .
  • Monitor off-target effects (e.g., NK cell suppression at ≥1.5 mM) using cytotoxicity assays .
  • Validate pharmacokinetics via HPLC or mass spectrometry to ensure tissue penetration .

Q. How can researchers evaluate the specificity of this compound for complement pathways versus other immune mechanisms?

  • Compare inhibition profiles of monocarboxylic (this compound) and dicarboxylic derivatives in parallel assays .
  • Use knockout models (e.g., C5-deficient mice) to isolate complement-dependent effects .
  • Assess lymphocyte binding via flow cytometry to rule out direct cell-membrane interactions .

Q. What key parameters should be measured in in vitro assays to assess this compound’s efficacy?

  • Cytolysis inhibition : Quantify % reduction in hemolysis or cell death .
  • Conjugate formation : Use microscopy or fluorescent labeling to track effector-target cell interactions .
  • Cytokine profiling : ELISA for pro-inflammatory markers (e.g., IL-6, TNF-α) in treated vs. untreated samples .

Advanced Research Questions

Q. How can structural analogs of this compound be designed to improve complement inhibition while minimizing cytotoxicity?

  • Pharmacophore modeling : Retain the A/C/D-ring structure (critical for C5 binding) while modifying substituents to enhance solubility .
  • Stereochemical optimization : Test enantiomers (e.g., 4R vs. 4S limonene derivatives) for activity differences .
  • In silico screening : Use molecular docking to predict binding affinities to C5 or Factor I .

Q. What experimental approaches resolve contradictions in this compound’s cellular effects (e.g., suppression of total cells vs. variable free-cell responses)?

  • Single-cell RNA sequencing : Identify subpopulations resistant to this compound’s effects .
  • Time-lapse imaging : Track cellular dynamics during treatment to distinguish early (binding inhibition) vs. late (cytolysis) effects .
  • Cohort stratification : Analyze data by cell type (e.g., macrophages vs. neutrophils) to clarify differential responses .

Q. How can translational challenges in applying this compound to chronic diseases like DKD be addressed?

  • Longitudinal dosing studies : Monitor renal function and fibrosis markers over 6–12 months in murine models .
  • Combination therapy trials : Pair this compound with anti-adipokines (e.g., leptin blockers) to target metabolic-inflammatory cross-talk .
  • Biomarker validation : Corrogate urinary C3a/C5a levels with histological outcomes to establish predictive efficacy .

Q. What methodologies uncover epigenetic interactions between this compound and inflammatory pathways?

  • ChIP-seq : Profile histone modifications (e.g., H3K27ac) in treated vs. untreated immune cells .
  • Methylation arrays : Identify differentially methylated regions in complement regulatory genes .
  • CRISPR-Cas9 screens : Knock out epigenetic regulators (e.g., DNMTs) to assess this compound’s dependency on chromatin remodeling .

Q. How should comparative studies be structured to evaluate this compound against newer complement inhibitors (e.g., anti-C5 monoclonal antibodies)?

  • Head-to-head assays : Use standardized in vitro models (e.g., serum hemolysis) to compare IC50 values .
  • Transcriptomic profiling : RNA-seq to identify unique pathway modulations (e.g., K-76’s NK cell suppression vs. antibody-specific effects) .
  • Cost-efficacy analysis : Factor in synthesis complexity, stability, and dosing frequency for translational feasibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.